molecular formula C13H11N5 B3071898 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1015534-79-8

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B3071898
CAS No.: 1015534-79-8
M. Wt: 237.26 g/mol
InChI Key: VTQOHVNJXHOGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring fused with a triazole ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxamide. This intermediate is then cyclized with formic acid to yield 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of this triazole derivative with aniline under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or triazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Alkylated or acylated derivatives of the aniline group.

Scientific Research Applications

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring, a triazole ring, and an aniline group This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds

Biological Activity

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline, a heterocyclic compound featuring a pyridine ring fused with a triazole structure and an aniline moiety, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the following IUPAC name: 4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline. Its synthesis typically involves several steps:

  • Formation of 2-(pyridin-2-yl)hydrazinecarboxamide from 2-cyanopyridine and hydrazine hydrate.
  • Cyclization with formic acid to yield 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid.
  • Final reaction with aniline to produce the target compound under optimized conditions for yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains effectively, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial metabolism .

Antiviral Effects

The compound has also been evaluated for its antiviral properties. Preliminary data suggest it may interfere with viral replication processes, although specific viral targets remain to be fully elucidated. This potential opens avenues for its use in antiviral drug development .

Anti-inflammatory Activity

In vitro studies have demonstrated anti-inflammatory effects of this compound, with notable inhibition of cyclooxygenase (COX) enzymes. For instance, compounds derived from similar triazole structures have shown IC50 values in the low micromolar range against COX enzymes, indicating promising anti-inflammatory potential .

The biological activity of this compound is attributed to its ability to bind selectively to specific enzymes or receptors:

  • Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes involved in microbial metabolism and inflammation pathways.
  • Receptor Modulation : It may also act as a modulator of receptors associated with inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

StudyFocusKey Findings
Akhtar et al. (2022)Anti-inflammatoryDemonstrated significant COX inhibition with IC50 values comparable to standard drugs like diclofenac .
Sivaramakarthikeyan et al. (2022)AntimicrobialReported effective inhibition against multiple bacterial strains .
Abdellatif et al. (2023)Enzyme InhibitionShowed selective inhibition of COX enzymes with minimal side effects observed in histopathological studies .

Properties

IUPAC Name

4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOHVNJXHOGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 2
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 3
Reactant of Route 3
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 4
Reactant of Route 4
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 5
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Reactant of Route 6
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.